5-O-a-L-Arabinofuranosyl-L-arabinose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

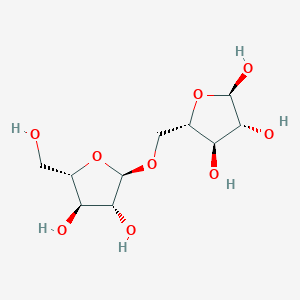

5-O-α-L-Arabinofuranosyl-L-arabinose: is a glycoside compound, specifically a disaccharide, consisting of two arabinose molecules linked together. Arabinose is a five-carbon sugar that is commonly found in plant cell walls, particularly in hemicelluloses like arabinoxylans. This compound is significant in the study of plant biochemistry and has various applications in biotechnology and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-α-L-Arabinofuranosyl-L-arabinose typically involves enzymatic methods using α-L-arabinofuranosidases. These enzymes catalyze the hydrolysis of arabinose-containing polysaccharides to release arabinose units. The specific conditions for the enzymatic reactions include optimal pH, temperature, and the presence of cofactors that enhance enzyme activity .

Industrial Production Methods: Industrial production of 5-O-α-L-Arabinofuranosyl-L-arabinose can be achieved through the bioconversion of agricultural biomass. This process involves the use of microbial α-L-arabinofuranosidases to break down hemicelluloses in plant materials, such as cereals, into monosaccharides and oligosaccharides. The enzymatic hydrolysis is often combined with chemical pretreatment to improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-O-α-L-Arabinofuranosyl-L-arabinose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by α-L-arabinofuranosidases, which cleave the glycosidic bonds under mild acidic or neutral pH conditions.

Oxidation: Can be oxidized using reagents like periodate, which cleaves vicinal diols to form aldehydes.

Glycosylation: Involves the addition of glycosyl groups to form more complex oligosaccharides, typically using glycosyltransferases

Major Products: The major products formed from these reactions include monosaccharides like arabinose and various oligosaccharides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 5-O-α-L-Arabinofuranosyl-L-arabinose is used in the synthesis of complex carbohydrates and as a model compound for studying glycosidic bond formation and cleavage.

Biology: In biological research, this compound is used to study the metabolism of arabinose in plants and microorganisms. It also serves as a substrate for enzymes involved in the degradation of plant cell walls .

Medicine: It is also being explored for its role in drug delivery systems due to its biocompatibility and biodegradability .

Industry: In the food industry, 5-O-α-L-Arabinofuranosyl-L-arabinose is used to improve the texture and stability of food products. It is also used in the production of biofuels and bioplastics from renewable biomass .

Mechanism of Action

The mechanism of action of 5-O-α-L-Arabinofuranosyl-L-arabinose involves its hydrolysis by α-L-arabinofuranosidases, which cleave the glycosidic bonds to release arabinose units. These enzymes accelerate the hydrolysis of glycosidic bonds by more than 10^17 fold, making them highly efficient catalysts. The released arabinose can then be utilized by microorganisms for various metabolic processes .

Comparison with Similar Compounds

Arabinoxylan: A hemicellulose consisting of a linear backbone of β-1,4-linked xylose residues with α-L-arabinofuranosyl side chains.

Arabinogalactan: A polysaccharide composed of arabinose and galactose units.

Oat Spelt Xylan: A type of xylan with arabinose side chains

Uniqueness: 5-O-α-L-Arabinofuranosyl-L-arabinose is unique due to its specific glycosidic linkage and its role as a disaccharide model for studying the enzymatic hydrolysis of arabinose-containing polysaccharides. Its applications in various fields, from biotechnology to medicine, highlight its versatility and importance in scientific research .

Properties

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDMAIZTZRPTQ-GJAWKPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.